Home > Products > Screening Compounds P4261 > 5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinecarboxamide
5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinecarboxamide -

5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinecarboxamide

Catalog Number: EVT-5024064
CAS Number:
Molecular Formula: C20H22N6O
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-2-(4-(4-Cyanophenol)phenol)propyl-2-propanesulfonamide (LY404187) []

  • Compound Description: LY404187 is a biarylpropylsulfonamide derivative known as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It enhances AMPA receptor-mediated neurotransmission by reducing ion channel desensitization. LY404187 shows efficacy in rodent models of cognition, depression, and Parkinson’s disease [].

2. (R)-4′-[1-fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl]-biphenyl-4-carboxylic acid methylamide (LY503430) []

  • Compound Description: LY503430, similar to LY404187, belongs to the biarylpropylsulfonamide class of AMPA receptor potentiators. It acts as a positive allosteric modulator, enhancing AMPA receptor activity and exhibiting therapeutic potential in rodent models of neurological and psychiatric disorders [].
  • Compound Description: This compound, along with its various hydrates and polymorphs, has been investigated for its use as a pharmaceutical agent, specifically for the treatment of autoimmune diseases [, ].

4. 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) []

  • Compound Description: AM-0687 is a potent and selective PI3Kδ inhibitor with favorable pharmacokinetic properties. It has demonstrated efficacy in reducing inflammation and antibody production in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases [].

5. 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430) []

  • Compound Description: AM-1430, an analog of AM-0687, is another potent and selective PI3Kδ inhibitor with promising in vivo activity in reducing inflammation and antibody responses [].

6. 3-Amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides []

  • Compound Description: This class of compounds, containing a thieno[2,3-b]pyridine core structure, has been studied for its transformations under acidic conditions, leading to the formation of novel pyrrolo[1,2-a][1,4]diazocine derivatives [].

7. N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (Lapatinib) [, , , ]

  • Compound Description: Lapatinib, marketed under the brand name Tykerb, is a tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. It exhibits potent inhibition of epidermal growth factor receptor (EGFR) and HER2 tyrosine kinases. Studies have extensively investigated its pharmacological properties, including its disposition, metabolism, and interactions with drug transporters [, , , ].

8. (2S)-(-)-Isomer of (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamic acid, ethyl ester []

  • Compound Description: This compound, specifically its (2S)-(-)-isomer, exhibits potent inhibition of mitotic cell division in L1210 leukemia cells. Its anti-cancer activity highlights its potential as a therapeutic agent for cancer treatment [].

9. (R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)-ethyl)-N-(2-pyridinyl)-cyclohexane carboxamide (WAY-101405) []

  • Compound Description: WAY-101405 is a potent and selective 5-HT1A receptor antagonist. It exhibits promising therapeutic potential in preclinical models of learning and memory deficits, suggesting its potential for treating cognitive impairment in conditions like Alzheimer’s disease [].

10. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide []

  • Compound Description: This compound is identified as a genotoxic impurity in the synthesis of Nevirapine, a drug used for HIV-1 infection and AIDS treatment. Its presence above a certain limit in pharmaceutical formulations is tightly regulated due to its potential to cause DNA damage [].

11. (+)-3,4-dihydro-2-[5-hydroxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine ((+)-I) []

  • Compound Description: This compound, identified as a fecal metabolite of the calcium antagonist SD-3211, displays calcium antagonistic activity, although its potency and therapeutic potential are not extensively discussed in the provided context [].

12. (+)-3,4-dihydro-2-[5-hydroxy-2-[3-[N-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]-phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine ((+)-II) []

  • Compound Description: Similar to (+)-I, this compound is another fecal metabolite of SD-3211, exhibiting calcium antagonistic activity. Its structural similarity to SD-3211 and its metabolites suggests a potential role in understanding the metabolic pathways and pharmacological effects of this class of calcium antagonists [].

13. (+)-3,4-dihydro-2-[5-methoxy-2-[3-[N-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine ((+)-III) []

  • Compound Description: (+)-III, also a fecal metabolite of the calcium antagonist SD-3211, possesses calcium antagonistic activity, although its specific pharmacological profile and potency are not detailed in the provided information [].

14. Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates []

  • Compound Description: This series of compounds, featuring a 4-methyl-2,6-diphenylpyrimidine-5-carboxylate core, served as substrates in a study investigating palladium-catalyzed C–H arylation reactions. These reactions allowed for the regioselective introduction of phenyl groups onto the pyrimidine core, generating a library of novel derivatives [].

15. N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide []

  • Compound Description: This 1,6-naphthyridin-2(1H)-one derivative has demonstrated antiproliferative activity against breast cancer cell lines [].

16. 2-[2-Hydroxy-3-(pyridin-3-yl-methyl)amino]propoxybenzaldehyde-O-(substituted) Benzyl Oximes []

  • Compound Description: This series of oxime ether-substituted aryloxypropanolamines was designed as structurally related analogs to the active metabolite of Sarpogrelate, a drug with serotonin receptor activity. The compounds were synthesized and evaluated for their binding affinities towards 5-HT2A and 5-HT1A serotonergic receptors, as well as the α1-adrenoceptor. Results showed that these compounds exhibit partial interaction with the 5-HT2A receptors, demonstrating some degree of structural and pharmacological similarity to the parent compound [].

17. 5-{4-[2-(N-Methyl-N-(2-pyridinyl)amino)-ethoxy]-benzylidene}-4-thioxo-2,4-thiazolidinone []

  • Compound Description: This compound, synthesized through a multi-step process involving substitution, Williamson, Lawesson's, and condensation reactions, incorporates a thiazolidinone ring and a pyridine ring within its structure. While its specific biological activity is not mentioned, its synthesis and structural features suggest potential for pharmacological evaluation [].

Properties

Product Name

5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinecarboxamide

IUPAC Name

5-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]pyrazine-2-carboxamide

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C20H22N6O/c1-15-12-24-18(14-23-15)20(27)25-13-16-6-5-10-22-19(16)26(2)11-8-17-7-3-4-9-21-17/h3-7,9-10,12,14H,8,11,13H2,1-2H3,(H,25,27)

InChI Key

FXWIJYZSFNMCFO-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)C(=O)NCC2=C(N=CC=C2)N(C)CCC3=CC=CC=N3

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=C(N=CC=C2)N(C)CCC3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.